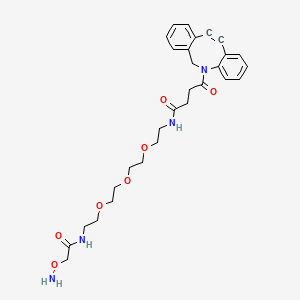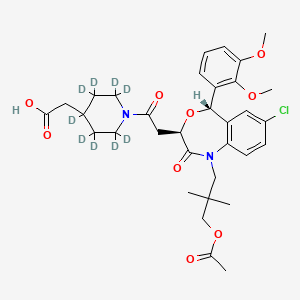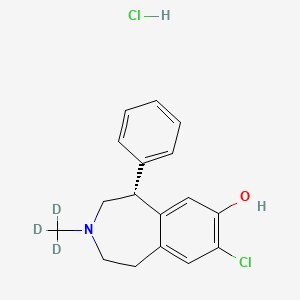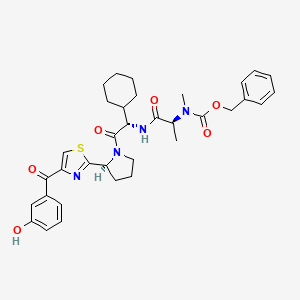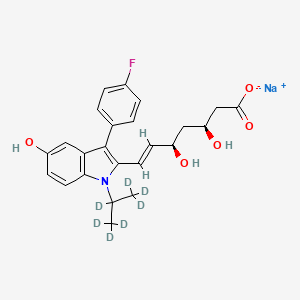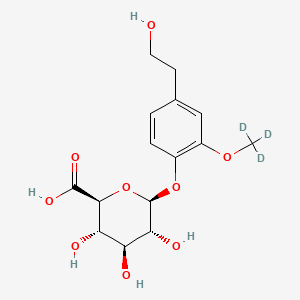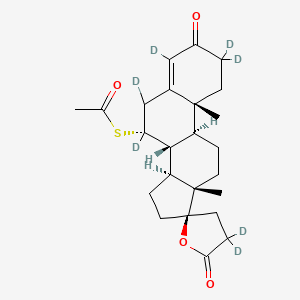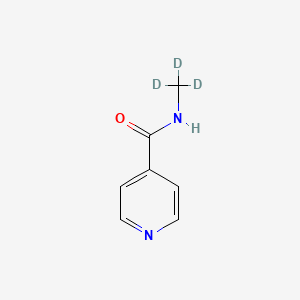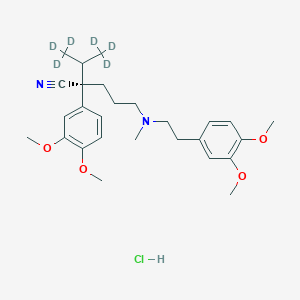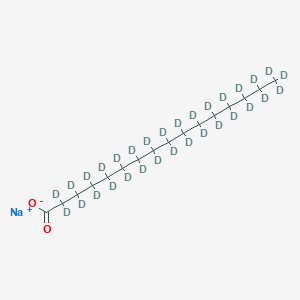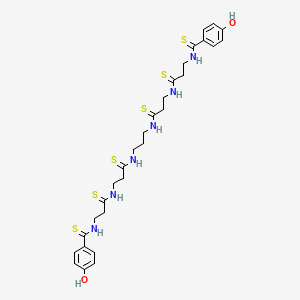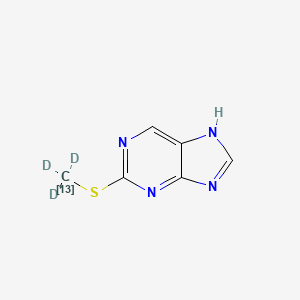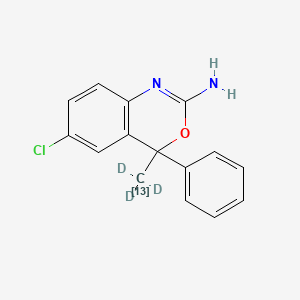
N-Desethyl etifoxine--13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desethyl etifoxine–13C,d3: is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of N-Desethyl etifoxine, which is known for its pharmacological properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl etifoxine–13C,d3 involves the incorporation of carbon-13 and deuterium into the N-Desethyl etifoxine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of N-Desethyl etifoxine–13C,d3 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions: N-Desethyl etifoxine–13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
科学的研究の応用
N-Desethyl etifoxine–13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within a system.
Biology: Used in studies of enzyme kinetics and metabolic pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of N-Desethyl etifoxine–13C,d3 is similar to that of N-Desethyl etifoxine. It acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and neuroprotective effects. The isotopic labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
類似化合物との比較
N-Desethyl etifoxine: The non-labeled version of the compound.
Etifoxine: The parent compound from which N-Desethyl etifoxine is derived.
Other isotopically labeled compounds: Such as N-Desethyl etifoxine–13C,d2 and N-Desethyl etifoxine–13C,d4
Uniqueness: N-Desethyl etifoxine–13C,d3 is unique due to its specific isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
276.74 g/mol |
IUPAC名 |
6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3 |
InChIキー |
PGSDPKVMKMOURZ-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
正規SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


